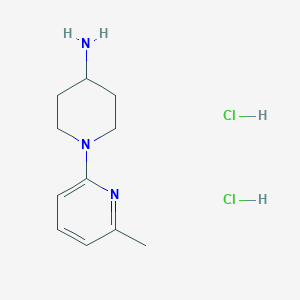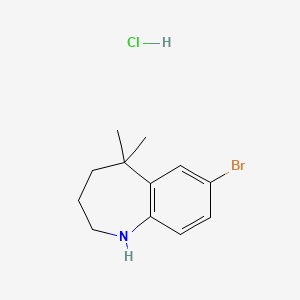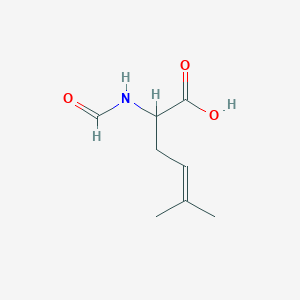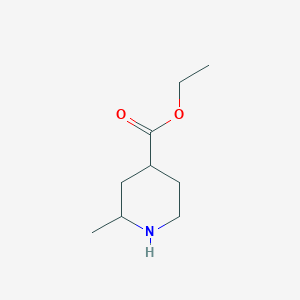![molecular formula C22H28N4O5 B13481916 2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13481916.png)
2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a piperidine ring, a piperazine moiety, and an isoindole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: This step involves the nucleophilic substitution of a suitable leaving group with piperazine.
Formation of the Isoindole Structure: This can be accomplished through cyclization reactions involving phthalic anhydride derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Biological Studies: It can be used to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mécanisme D'action
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-oxo-piperidine-3-carboxylic acid derivatives
- N-(2,6-dioxopiperidin-3-yl)-2-fluoro-4-(piperazin-1-yl)benzamide
- 2-(4-(4-(2,6-dioxopiperidin-3-yl)phenyl)piperidin-1-yl)acetic acid
Uniqueness
2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of a piperidine ring, a piperazine moiety, and an isoindole structure. This combination provides a versatile scaffold for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C22H28N4O5 |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-(5-piperazin-1-ylpentoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C22H28N4O5/c27-19-7-6-18(20(28)24-19)26-21(29)16-5-4-15(14-17(16)22(26)30)31-13-3-1-2-10-25-11-8-23-9-12-25/h4-5,14,18,23H,1-3,6-13H2,(H,24,27,28) |
Clé InChI |
POWDICBDZDBLEJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCN4CCNCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B13481849.png)




![5-[(Diethylamino)methyl]-2-methoxyaniline](/img/structure/B13481870.png)




![Benzyl 4-[cyano(4-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13481905.png)


